molecular formula C14H16N2O2S B12760324 Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione CAS No. 95110-28-4

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione

Katalognummer: B12760324
CAS-Nummer: 95110-28-4
Molekulargewicht: 276.36 g/mol
InChI-Schlüssel: SPEYDJQGWWQVBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a complex organic compound that belongs to the class of thiazolopyrazines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolopyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenylethyl group via substitution reactions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce more reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with molecular targets and pathways within biological systems. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolopyrazine Derivatives: Compounds with similar core structures but different substituents.

    Phenylethyl Substituted Compounds: Molecules with phenylethyl groups attached to different core structures.

Uniqueness

Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is unique due to its specific combination of the thiazolopyrazine core and the phenylethyl substituent, which may confer distinct biological and chemical properties.

Eigenschaften

CAS-Nummer

95110-28-4

Molekularformel

C14H16N2O2S

Molekulargewicht

276.36 g/mol

IUPAC-Name

7-(2-phenylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

InChI

InChI=1S/C14H16N2O2S/c17-13-8-15(7-6-11-4-2-1-3-5-11)14(18)12-9-19-10-16(12)13/h1-5,12H,6-10H2

InChI-Schlüssel

SPEYDJQGWWQVBV-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(=O)N(CC(=O)N2CS1)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.